molecular formula C11H12ClN3 B1434363 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1707399-44-7

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B1434363
CAS No.: 1707399-44-7
M. Wt: 221.68 g/mol
InChI Key: NRDXLWPKUQARHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-chloro-2-nitrobenzene with methylhydrazine, followed by cyclization and reduction steps . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Mechanism of Action

The mechanism of action of 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDXLWPKUQARHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN3C=CN=C(C3=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 2
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 3
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 4
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 5
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 6
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

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